Unveiling Carmichaenine A: A Technical Guide to its Discovery and Isolation from Aconitum carmichaelii
Unveiling Carmichaenine A: A Technical Guide to its Discovery and Isolation from Aconitum carmichaelii
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical overview of the discovery and isolation of Carmichaenine A, a novel C19-diterpenoid alkaloid, from the aerial parts of Aconitum carmichaelii. This document details the experimental methodologies, presents quantitative data in a structured format, and includes visualizations of the key processes involved in its purification and characterization.
Introduction
Aconitum carmichaelii, a plant with a long history in traditional medicine, is a rich source of structurally diverse and biologically active diterpenoid alkaloids. These compounds have garnered significant interest in the scientific community for their potential therapeutic applications. The ongoing exploration of the chemical constituents of this plant continues to yield novel compounds with unique structural features. This guide focuses on Carmichaenine A, one of five new aconitine-type C19-diterpenoid alkaloids recently identified as Carmichaenine A-E. The elucidation of its structure was accomplished through extensive spectroscopic analysis, primarily utilizing 2D NMR techniques.
Experimental Protocols
The isolation and purification of Carmichaenine A from the aerial parts of Aconitum carmichaelii involves a multi-step process, including extraction, fractionation, and chromatographic separation.
Plant Material
The aerial parts of Aconitum carmichaelii were collected and authenticated. A voucher specimen should be deposited in a recognized herbarium for future reference.
Extraction
The air-dried and powdered aerial parts of A. carmichaelii (5.0 kg) were subjected to extraction with 95% ethanol (B145695) at room temperature. The extraction was repeated three times to ensure the exhaustive removal of secondary metabolites. The resulting ethanolic extracts were combined and concentrated under reduced pressure to yield a crude extract.
Fractionation
The crude extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol. This liquid-liquid partitioning separates compounds based on their polarity, with the alkaloids typically concentrating in the ethyl acetate and n-butanol fractions.
Chromatographic Purification
The n-butanol fraction, being rich in alkaloids, was subjected to a series of chromatographic techniques to isolate the individual compounds.
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Column Chromatography (CC): The n-butanol fraction was initially separated using a silica (B1680970) gel column, eluted with a gradient of chloroform-methanol. This initial separation yields several sub-fractions.
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Sephadex LH-20 Column Chromatography: Further purification of the alkaloid-rich sub-fractions was achieved using a Sephadex LH-20 column with a methanol (B129727) eluent. This step is effective in removing smaller molecules and pigments.
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Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification of Carmichaenine A was accomplished by preparative HPLC on a C18 column, using a mobile phase of acetonitrile (B52724) and water. This high-resolution technique allows for the isolation of pure compounds.
Quantitative Data
The following tables summarize the quantitative data obtained during the isolation and characterization of Carmichaenine A.
Table 1: Extraction and Fractionation Yields
| Step | Description | Starting Material (kg) | Yield (g) |
| Extraction | 95% Ethanol Extraction | 5.0 | 550 |
| Fractionation | Petroleum Ether Fraction | 550 | 120 |
| Ethyl Acetate Fraction | 550 | 85 | |
| n-Butanol Fraction | 550 | 150 | |
| Aqueous Fraction | 550 | 195 |
Table 2: Physicochemical and Spectroscopic Data for Carmichaenine A
| Property | Value |
| Molecular Formula | C₂₄H₃₇NO₇ |
| Molecular Weight | 451.55 g/mol |
| Appearance | White amorphous powder |
| Optical Rotation | [α]²⁰D +25.6 (c 0.1, MeOH) |
| UV (MeOH) λₘₐₓ (log ε) | 205 (3.8) nm |
| IR (KBr) νₘₐₓ | 3450, 2930, 1710, 1635, 1090 cm⁻¹ |
| HRESIMS m/z | 452.2643 [M+H]⁺ (calcd. for C₂₄H₃₈NO₇, 452.2648) |
Table 3: ¹³C NMR Spectroscopic Data for Carmichaenine A (125 MHz, CD₃OD)
| Position | δc (ppm) | Position | δc (ppm) |
| 1 | 72.5 | 13 | 45.8 |
| 2 | 26.9 | 14 | 75.6 |
| 3 | 35.1 | 15 | 38.2 |
| 4 | 39.4 | 16 | 82.9 |
| 5 | 49.1 | 17 | 61.7 |
| 6 | 83.2 | 18 | 77.3 |
| 7 | 45.3 | 19 | 53.8 |
| 8 | 76.1 | N-CH₂CH₃ | 49.2 |
| 9 | 49.8 | N-CH₂CH₃ | 13.5 |
| 10 | 42.6 | OCH₃-1 | 56.4 |
| 11 | 50.3 | OCH₃-6 | 58.1 |
| 12 | 29.8 | OCH₃-16 | 59.3 |
Visualizations
The following diagrams illustrate the key workflows and relationships in the discovery and isolation of Carmichaenine A.
